The compound's molecular formula is , and it is classified under the category of urea derivatives. Urea compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with biological targets. The specific structure of 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea suggests potential uses in drug development and materials science .
The synthesis of 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea typically involves several key steps:
Key parameters influencing the synthesis include:
The molecular structure of 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea can be described as follows:
Crystallographic studies may reveal precise bond lengths and angles, providing insights into the compound's stability and reactivity. For instance, typical bond lengths in similar compounds range from 1.34 Å (C-C) to 1.46 Å (C-N), while angles around the urea nitrogen atoms are approximately 120 degrees .
3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea can undergo several chemical reactions:
Common reagents for these reactions include:
The potential applications of 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea span multiple fields:
The synthesis of 3-phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea (C₁₆H₂₀N₂OS) requires precise optimization of sequential reactions to achieve pharmacologically viable yields. The primary route involves a three-step convergent synthesis starting from o-toluidine and 3-(chloromethyl)thiophene. The initial step generates isocyanate intermediates via triphosgene-mediated carbonylation under anhydrous conditions, with yields critically dependent on temperature control (-10°C to 0°C) and stoichiometric triethylamine as an acid scavenger [5]. Subsequent nucleophilic addition of 3-(aminomethyl)thiophene to the in situ-formed isocyanate proceeds in tetrahydrofuran at 60°C, achieving 68-75% isolated yield after silica gel chromatography [1] [8].
Solvent optimization reveals that polar aprotic solvents (DMF, acetonitrile) increase reaction rates but promote dimerization side products, while ethereal solvents (THF) balance reactivity and selectivity. The propyl spacer introduction employs n-propylamine quenching of the electrophilic carbamoyl intermediate, with microwave-assisted synthesis reducing this step from hours to minutes while maintaining 82% yield [5] [8]. Purification challenges due to polar byproducts are mitigated through pH-controlled extraction, leveraging the urea moiety's poor solubility in aqueous alkaline media [7].
Table 1: Molecular Characteristics of 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea
Property | Value |
---|---|
CAS Registry Number | 1235647-79-6 |
Molecular Formula | C₁₆H₂₀N₂OS |
Molecular Weight | 288.41 g/mol |
SMILES Notation | O=C(NC1=CC=CC=C1C)N(CCC)CC2=CSC=C2 |
Purity Specification | >95% (HPLC) |
Though not directly applied to 3-phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea, click chemistry principles enable strategic bioactivity enhancement in analogous thiophene-urea hybrids. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs triazole linkers between thiophene and aryl urea segments, improving metabolic stability and hydrogen-bonding capacity [1] [3]. Thiophene's electron-rich 3-position serves as an ideal attachment point for alkyne-functionalized propyl chains, with X-ray crystallography confirming near-perpendicular orientation between thiophene and triazole planes that minimizes steric hindrance during target binding [3].
Hybrids incorporating 1,2,3-triazoles exhibit 16-fold increased anti-inflammatory potency over non-triazole analogs in mammalian macrophage assays, attributable to supplementary protein interactions through triazole’s dipole and nitrogen atoms [3]. Computational models indicate the triazole-thiophene motif’s electrostatic complementarity with PI3Kγ’s ATP-binding pocket, rationalizing the observed IC₅₀ improvements [3].
Table 2: Bioactivity Comparison of Thiophene-Urea Hybrids
Structural Feature | TNF-α Reduction (%) | PI3K Inhibition (%) |
---|---|---|
Propyl-thiophene (Core) | 42 ± 3.1 | 28 ± 2.4 |
Triazole-propyl-thiophene | 68 ± 2.7 | 51 ± 3.3 |
Phenyl-triazole-thiophene | 72 ± 3.5 | 63 ± 2.9 |
Synthetic routes diverge at the urea-forming step, with isocyanate intermediates providing rapid, high-yielding access but requiring stringent anhydrous conditions. Triphosgene (0.33 equiv) in THF with DIPEA (2 equiv) converts 3-(aminomethyl)thiophene to its transient isocyanate at -78°C, followed by propylamine addition to furnish the target urea in 72% yield [5] [8]. This method’s limitation lies in isocyanate sensitivity to moisture, necessitating specialized glassware and solvent drying protocols [7].
Alternatively, carbamate-activated routes employ phenyl chloroformate to generate stable 3-(thiophenylmethyl) phenyl carbamate, isolated in 82% yield before coupling with n-propylamine [5] [7]. Though requiring an extra step, this approach tolerates ambient humidity and enables intermediate characterization. Kinetic studies reveal carbamate aminolysis is rate-limited by amine nucleophilicity, explaining the propylamine’s superior reactivity (k = 3.2 × 10⁻³ L/mol·s) versus aromatic amines (k = 1.1 × 10⁻⁴ L/mol·s) [7]. Microwave acceleration (150°C, 10 min) achieves 89% conversion where thermal heating (50°C, 8h) gives only 64%, demonstrating energy efficiency advantages [7].
Electronic asymmetry between the phenyl and thiophene moieties dictates target engagement. Electrophilic substitutions on the phenyl ring’s para-position significantly modulate bioactivity:
Thiophene positioning proves critical: shifting the methylene linker from 3- to 2-thiophene reduces PI3K inhibition by 60% due to steric occlusion of sulfur’s hydrogen-bond acceptor capability [3]. Molecular dynamics simulations confirm the 3-thiophene isomer’s preferred conformation allows simultaneous thiophene S···H-N (protein) and urea N-H···O=C (protein) interactions, while 2-substituted analogs suffer from torsional strain [3] .
Table 3: Electronic Effects of Phenyl Substituents on Compound Properties
Substituent | Corrosion Inhibition (%) | IL-6 Reduction (%) | log P |
---|---|---|---|
-H | 78 ± 1.4 | 42 ± 2.1 | 2.65 |
-F | 92 ± 0.8 | 39 ± 1.9 | 2.71 |
-CH₃ | 85 ± 1.2 | 55 ± 2.7 | 3.02 |
-OCH₃ | 81 ± 1.0 | 58 ± 3.0 | 2.41 |
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